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  • Product: 7-(Benzyloxy)quinazolin-4(1H)-one
  • CAS: 193002-14-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 7-(Benzyloxy)quinazolin-4(1H)-one (CAS No. 193002-14-1)

A Resource for Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide offers a comprehensive exploration of 7-(Benzyloxy)quinazolin-4(1H)-one, a hetero...

Author: BenchChem Technical Support Team. Date: February 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide offers a comprehensive exploration of 7-(Benzyloxy)quinazolin-4(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and potential biological activities, providing expert insights and detailed methodologies to empower your research and development initiatives.

Introduction: The Significance of the Quinazolinone Scaffold

Quinazolinone derivatives are a well-established and highly valued class of compounds in drug discovery, renowned for their diverse pharmacological activities.[1][2][3][4][5] This structural motif is a cornerstone in the development of therapeutics for a wide range of diseases, exhibiting anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral properties.[1][4][5] The versatility of the quinazolinone core allows for extensive chemical modification, enabling the fine-tuning of its biological effects. 7-(Benzyloxy)quinazolin-4(1H)-one, with its characteristic benzyloxy group at the 7-position, represents a promising scaffold for the creation of novel therapeutic agents. This substitution can significantly influence the molecule's interaction with biological targets, making it a compelling subject for further investigation.[6]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 7-(Benzyloxy)quinazolin-4(1H)-one is crucial for its application in drug development, impacting everything from synthesis and purification to formulation and bioavailability.

PropertyValue
CAS Number 193002-14-1[7][8]
Molecular Formula C15H12N2O2[7]
Molecular Weight 252.27 g/mol [7][8]
Appearance White to off-white solid
Solubility Soluble in DMSO and DMF
Storage Sealed in dry, room temperature[7]

Analytical Workflow for Structural Verification and Purity Assessment:

A rigorous analytical workflow is essential to confirm the identity and purity of synthesized 7-(Benzyloxy)quinazolin-4(1H)-one.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_final Final Product start Crude Product purification Column Chromatography start->purification tlc TLC Analysis purification->tlc nmr NMR (¹H, ¹³C) tlc->nmr ms Mass Spectrometry nmr->ms hplc HPLC (>95% Purity) ms->hplc end Verified 7-(Benzyloxy)quinazolin-4(1H)-one hplc->end

Figure 1: A standard workflow for the synthesis and analytical validation of 7-(Benzyloxy)quinazolin-4(1H)-one.

Synthesis and Mechanistic Insights

The synthesis of 7-(Benzyloxy)quinazolin-4(1H)-one can be achieved through a multi-step process that requires careful execution and monitoring. A plausible and efficient method involves the construction of the quinazolinone ring from an appropriately substituted anthranilic acid derivative.

Retrosynthetic Analysis

A retrosynthetic approach helps to deconstruct the target molecule into readily available starting materials, outlining a logical synthetic pathway.

G target 7-(Benzyloxy)quinazolin-4(1H)-one intermediate1 2-Amino-4-(benzyloxy)benzoic Acid target->intermediate1 Cyclization intermediate2 4-(Benzyloxy)-2-nitrobenzoic Acid intermediate1->intermediate2 Reduction starting_material 4-Hydroxy-2-nitrobenzoic Acid intermediate2->starting_material Williamson Ether Synthesis

Figure 2: Retrosynthetic pathway for 7-(Benzyloxy)quinazolin-4(1H)-one.

Step-by-Step Synthesis Protocol

This detailed protocol provides a robust method for the synthesis of 7-(Benzyloxy)quinazolin-4(1H)-one, with explanations for key experimental choices.

Step 1: Benzylation of 4-Hydroxy-2-nitrobenzoic Acid

  • Causality: This initial step introduces the benzyloxy group via a Williamson ether synthesis. The use of a suitable base is critical to deprotonate the phenolic hydroxyl group, thereby activating it for nucleophilic attack on benzyl bromide.

  • Methodology:

    • To a solution of 4-hydroxy-2-nitrobenzoic acid (1.0 eq) in a polar aprotic solvent such as DMF, add a base like potassium carbonate (2.5 eq).

    • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

    • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction to 60-70 °C and monitor its progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 4-(benzyloxy)-2-nitrobenzoic acid.

Step 2: Reduction of the Nitro Group

  • Causality: The nitro group must be reduced to an amine to facilitate the subsequent cyclization to form the quinazolinone ring. A variety of reducing agents can be employed, with tin(II) chloride in ethanol or catalytic hydrogenation being common choices.

  • Methodology (using SnCl₂):

    • Suspend 4-(benzyloxy)-2-nitrobenzoic acid (1.0 eq) in ethanol.

    • Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).

    • Reflux the mixture for several hours, monitoring the reaction by TLC.

    • After completion, cool the reaction and neutralize it with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-4-(benzyloxy)benzoic acid.

Step 3: Cyclization to form the Quinazolinone Ring

  • Causality: This final step involves the condensation of the anthranilic acid derivative with a source of the C2 carbon of the quinazolinone ring. Heating with formamide is a classic and effective method known as the Niementowski quinazolinone synthesis.[9]

  • Methodology:

    • Mix 2-amino-4-(benzyloxy)benzoic acid (1.0 eq) with an excess of formamide.

    • Heat the mixture to 130-150 °C for 2-4 hours.[9]

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 7-(Benzyloxy)quinazolin-4(1H)-one.

Potential Biological Activities and Therapeutic Applications

While specific biological data for 7-(Benzyloxy)quinazolin-4(1H)-one is not extensively documented in the public domain, the broader class of quinazolinone derivatives is known to interact with a variety of biological targets.[1][2][3][4][5]

Potential Therapeutic Targets:

  • Anticancer: Many quinazolinone derivatives have demonstrated potent anticancer activity, often through the inhibition of protein kinases involved in cell proliferation and survival signaling pathways.[6]

  • Antimicrobial: The quinazolinone scaffold is a key component of several antimicrobial agents. Some derivatives are known to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication.[10]

  • Anti-inflammatory: Certain quinazolinones have shown anti-inflammatory effects, potentially through the modulation of inflammatory pathways.[1][11]

Hypothesized Mechanism of Action in Cancer:

The benzyloxy group of 7-(Benzyloxy)quinazolin-4(1H)-one could potentially enhance its binding to the ATP-binding pocket of protein kinases, a common mechanism of action for quinazolinone-based anticancer drugs.

G cluster_drug Drug Action cluster_cell Cancer Cell drug 7-(Benzyloxy)quinazolin-4(1H)-one receptor Receptor Tyrosine Kinase drug->receptor Inhibition pathway Downstream Signaling (e.g., PI3K/Akt/mTOR) receptor->pathway atp ATP atp->receptor response Cell Proliferation & Survival pathway->response

Figure 3: A hypothesized mechanism of action for 7-(Benzyloxy)quinazolin-4(1H)-one as a kinase inhibitor in cancer cells.

Future Research and Development

7-(Benzyloxy)quinazolin-4(1H)-one presents a valuable scaffold for the development of novel therapeutics. Future research efforts should be directed towards:

  • Broad Biological Screening: Evaluating the compound against a diverse panel of biological targets, including kinases, microbial enzymes, and inflammatory mediators.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the influence of different substituents on biological activity and to optimize potency and selectivity.

  • In Vivo Evaluation: Assessing the pharmacokinetic properties, efficacy, and safety of promising derivatives in relevant animal models of disease.

  • Computational Modeling: Employing molecular docking and other in silico methods to predict potential biological targets and guide the design of new analogs.

Through a systematic and multidisciplinary approach, the full therapeutic potential of 7-(Benzyloxy)quinazolin-4(1H)-one and its derivatives can be realized.

References

  • A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone deriv
  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal.
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  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW.
  • 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one. Chem-Impex.
  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing.
  • Biologically active quinazoline-based hydroxamic acids.
  • Novel quinazoline derivatives: key pharmacological activities. (2024-10-16).
  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PubMed Central.
  • Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. (2025-05-11).
  • 7-Methoxyquinazolin-4(1H)-one in Organic Synthesis: A Chemist's Perspective. (2026-01-24).
  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI.
  • An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. NIH.
  • Synthesis of quinazolin-4(1H)-one derivatives.
  • Simple and scalable electrosynthesis of 1H-1-hydroxy-quinazolin-4-ones. (2023-03-08). PubMed Central.
  • Synthesis of Quinazolin-4(1H)
  • Simple and scalable electrosynthesis of 1H-1-hydroxy-quinazolin-4-ones. RSC Publishing.
  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2024-05-21). PubMed Central.
  • 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one 98.0+%, TCI America™ | Fisher Scientific.
  • New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. MDPI.
  • 7-(Benzyloxy)quinazolin-4(1H)-one. BLDpharm.
  • 7-(2-Hydroxyethoxy)quinazolin-4(1H)-one. BLDpharm.
  • 7-(Benzyloxy)quinazolin-4(1H)-one | 193002-14-1. Benchchem.

Sources

Exploratory

Foreword: The Quinazolinone Scaffold as a Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of 7-(Benzyloxy)quinazolin-4(1H)-one For Researchers, Scientists, and Drug Development Professionals The quinazolinone ring system is a quintessential example of a "...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 7-(Benzyloxy)quinazolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone ring system is a quintessential example of a "privileged scaffold" in drug discovery. This bicyclic heterocycle is prominently featured in numerous natural alkaloids and synthetic compounds, demonstrating a remarkable versatility to interact with a wide array of biological targets.[1][2] Consequently, quinazolinone derivatives have been extensively investigated and developed, leading to a wealth of compounds with significant therapeutic activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and anticonvulsant properties.[3][4] Notably, the structural flexibility of the quinazolinone core allows for precise chemical modifications, enabling the fine-tuning of pharmacological activity and the development of highly targeted therapies.[1] Several successful anticancer drugs, such as Gefitinib, Erlotinib, and Lapatinib, are built upon this framework and function as potent inhibitors of tyrosine kinases, underscoring the scaffold's clinical relevance.[4][5] This guide focuses on a specific, yet highly significant, derivative: 7-(Benzyloxy)quinazolin-4(1H)-one. While this exact molecule serves primarily as a key synthetic intermediate, understanding its biological potential through the lens of its structural congeners provides critical insights for the rational design of novel therapeutics.[6] We will explore its synthesis, delve into the profound biological activities conferred by the 7-benzyloxy substitution pattern, and provide robust experimental protocols for its evaluation.

Part 1: Synthesis and Chemical Characterization

The strategic placement of a benzyloxy group at the 7-position of the quinazolinone core is a critical design element. This bulky, hydrophobic group can significantly influence the molecule's interaction with target proteins, often by occupying hydrophobic pockets within an active site. The synthesis of 7-(Benzyloxy)quinazolin-4(1H)-one is typically achieved through a multi-step process that leverages established heterocyclic chemistry principles.

Rationale for Synthetic Strategy

The most common and efficient pathways to the quinazolin-4(1H)-one core involve the cyclization of an appropriately substituted anthranilic acid derivative.[7] For the title compound, the synthesis logically begins with an anthranilic acid already bearing the requisite substituents at what will become the 7-position. The benzyloxy group is installed via a Williamson ether synthesis, a reliable and high-yielding reaction. The choice of a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is crucial as it effectively solvates the cation of the base (e.g., K₂CO₃ or NaH), leaving a highly reactive "naked" phenoxide anion to act as a nucleophile.[8] This nucleophile then readily attacks the electrophilic benzyl bromide.

Experimental Protocol: Synthesis of 7-(Benzyloxy)quinazolin-4(1H)-one

This protocol outlines a standard, reproducible method for the laboratory-scale synthesis of the title compound.

Step 1: Benzylation of 4-Hydroxy-2-aminobenzoic acid

  • To a stirred solution of 4-hydroxy-2-aminobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M), add anhydrous potassium carbonate (K₂CO₃) (2.5 eq).

  • Stir the suspension at room temperature for 30 minutes to facilitate salt formation.

  • Add benzyl bromide (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Adjust the pH to ~6 with dilute HCl, causing the product, 2-amino-4-(benzyloxy)benzoic acid, to precipitate.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

Step 2: Cyclization to form the Quinazolinone Ring

  • Suspend the 2-amino-4-(benzyloxy)benzoic acid (1.0 eq) in formamide (10-15 volumes).

  • Heat the mixture to 150-160°C for 5-7 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature. The product will often crystallize directly from the formamide solution.

  • Add water to the flask to precipitate the remaining product.

  • Filter the solid, wash with water, and then with a small amount of cold ethanol to remove residual formamide.

  • Recrystallize the crude product from ethanol or an ethanol/DMF mixture to yield pure 7-(Benzyloxy)quinazolin-4(1H)-one as a white to off-white solid.

Part 2: Anticancer Activity and Mechanisms of Action

The quinazolinone scaffold is a powerhouse in oncology drug development.[9] Derivatives bearing substitutions at the 6- and 7-positions are particularly prominent as inhibitors of key signaling pathways that drive tumor growth, proliferation, and survival. The 7-benzyloxy group positions this compound within a class of potent kinase inhibitors.

Targeting the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is one of the most frequently hyperactivated signaling cascades in human cancer, playing a central role in cell growth, proliferation, survival, and metabolism.[10] Consequently, it is a high-priority target for cancer therapy. Numerous quinazolinone-based compounds have been developed as potent and selective inhibitors of PI3K isoforms.[11][12]

Mechanism of Inhibition: Quinazolinone derivatives often act as ATP-competitive inhibitors. The nitrogen-rich heterocyclic core mimics the adenine region of ATP, anchoring the inhibitor in the enzyme's active site through hydrogen bonds with key "hinge" region residues.[4] The 7-benzyloxy substituent can then extend into a hydrophobic pocket, enhancing binding affinity and conferring selectivity for specific kinase isoforms.[2] By inhibiting PI3K, these compounds prevent the phosphorylation of PIP2 to PIP3, a critical step that blocks the recruitment and activation of downstream effectors like Akt and mTOR.[13] The net result is the shutdown of pro-survival signaling, leading to cell growth arrest and apoptosis.[2]

PI3K_Akt_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 p PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt p mTORC1 mTORC1 Akt->mTORC1 Activation Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibition mTORC2 mTORC2 mTORC2->Akt p S6K S6K mTORC1->S6K Activation Growth Cell Growth & Proliferation S6K->Growth Apoptosis Apoptosis Bcl2->Apoptosis Quinazolinone 7-(Benzyloxy)quinazolin-4(1H)-one (Derivative) Quinazolinone->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling and inhibition by quinazolinones.

Inhibition of Epidermal Growth Factor Receptor (EGFR)

The quinazoline scaffold is the foundational structure for first and second-generation EGFR tyrosine kinase inhibitors (TKIs).[5][14] EGFR is a receptor tyrosine kinase that, upon activation, triggers multiple downstream pathways, including the PI3K/Akt and MAPK pathways, leading to cell proliferation and survival.[5] Overexpression or mutation of EGFR is a common driver in various cancers, particularly non-small cell lung cancer.[15]

Mechanism of Inhibition: Similar to PI3K inhibition, 4-anilinoquinazoline derivatives bind to the ATP-binding site of the EGFR kinase domain.[4] The quinazoline core forms critical hydrogen bonds with the hinge region, while substituents at positions 6 and 7 explore adjacent hydrophobic regions to increase potency and selectivity.[5][16] While the title compound lacks the 4-anilino group typical of EGFR inhibitors, its core structure and substitution pattern make it a prime candidate for derivatization into potent EGFR inhibitors. By blocking the kinase activity of EGFR, these compounds prevent its autophosphorylation and the subsequent activation of downstream pro-growth signaling.

Induction of Apoptosis

A primary consequence of inhibiting critical survival pathways like PI3K/Akt and EGFR is the induction of programmed cell death, or apoptosis.[2] This is a highly regulated process essential for eliminating damaged or unwanted cells.[17] Many quinazolinone derivatives have been shown to be potent inducers of apoptosis in cancer cells.[18][19]

Molecular Hallmarks of Apoptosis Induction:

  • Cell Cycle Arrest: Before undergoing apoptosis, cells treated with quinazolinone derivatives often arrest at specific checkpoints in the cell cycle, such as G1 or G2/M phase.[17][20] This prevents them from progressing to cell division.

  • Modulation of Bcl-2 Family Proteins: Inhibition of survival signaling leads to a shift in the balance of pro-apoptotic (e.g., Bax, PUMA) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio permeabilizes the mitochondrial outer membrane, leading to the release of cytochrome c.[18][21]

  • Caspase Activation: Cytochrome c release initiates the formation of the apoptosome and the activation of a cascade of cysteine proteases known as caspases (e.g., Caspase-9 and Caspase-3), which execute the dismantling of the cell.[18][21]

Apoptosis_Pathway PI3K_Akt PI3K/Akt Pathway (Survival Signal) Bcl2 Bcl-2 (Anti-Apoptotic) PI3K_Akt->Bcl2 Activation Bax Bax (Pro-Apoptotic) Bcl2->Bax Inhibition Mito Mitochondrion Bax->Mito Permeabilization CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution Quinazolinone Quinazolinone Inhibitor Quinazolinone->PI3K_Akt Inhibition

Caption: Intrinsic apoptosis pathway induced by quinazolinone inhibitors.

Other Potential Biological Activities

While the primary focus is often on anticancer effects, the quinazolinone scaffold's versatility extends to other therapeutic areas.

  • Anti-inflammatory Activity: Chronic inflammation is linked to various diseases, including cancer.[22] Quinazolinone derivatives have been shown to inhibit pro-inflammatory mediators, potentially by targeting kinases involved in inflammatory signaling like MAPKs.[22]

  • Antimicrobial Activity: Some quinazolinone derivatives exhibit potent activity against bacterial and fungal strains.[23][24] A key mechanism in bacteria is the inhibition of DNA gyrase, an enzyme essential for DNA replication.[23]

Part 3: Key Methodologies for Biological Evaluation

To validate the therapeutic potential of 7-(Benzyloxy)quinazolin-4(1H)-one or its derivatives, a standardized cascade of in vitro assays is essential. These protocols provide a self-validating system to accurately assess cytotoxicity and mechanism of action.

In Vitro Cytotoxicity: MTT Assay

This colorimetric assay is a gold standard for assessing a compound's effect on cell viability and proliferation. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[17]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Cell Cycle Analysis via Flow Cytometry

This technique quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

Protocol:

  • Treatment: Seed cells in a 6-well plate and treat them with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

  • Harvesting: Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.

  • Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

  • Interpretation: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.[17] An accumulation of cells in a specific phase indicates cell cycle arrest.

Apoptosis Quantification: Annexin V-FITC/PI Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Treatment and Harvesting: Treat and harvest cells as described for cell cycle analysis (Protocol 3.2).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative (phosphatidylserine has flipped to the outer membrane, but the plasma membrane is still intact).

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (membrane integrity is lost).

  • Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.[17][19]

Part 4: Data Summary and Future Perspectives

To provide context for the potential efficacy of 7-(Benzyloxy)quinazolin-4(1H)-one derivatives, the following table summarizes the reported activities of structurally related quinazolinones.

Table 1: Cytotoxic Activity of Selected Quinazolinone Derivatives

Compound ReferenceCell LineTarget/MechanismReported IC₅₀ (µM)Citation(s)
Compound 17 MCF-7 (Breast)Apoptosis Induction0.06[18]
Compound 4 Caco-2 (Colon)AKT Inhibition23.31[25]
Compound 5o MCF-7 (Breast)CDK2 Inhibition14.92[26]
GefitinibA549 (Lung)EGFR Inhibition~0.02[17]
Compound 9b Leukemic CellsPI3Kγ InhibitionNot specified[2]
Compound 7c MCF-7 (Breast)PI3K/Akt/mTOR~0.25 (pAkt inh.)[11][27]
Conclusion and Strategic Outlook

7-(Benzyloxy)quinazolin-4(1H)-one stands as a valuable scaffold in medicinal chemistry. While its primary role has been as a synthetic intermediate, the extensive body of research on related analogues strongly supports its potential as a foundation for potent anticancer agents.[6] The 7-benzyloxy moiety is well-positioned to confer high affinity for the ATP-binding sites of critical oncogenic kinases, particularly within the PI3K and EGFR families. The downstream consequences of inhibiting these pathways—cell cycle arrest and apoptosis—are well-established hallmarks of effective cancer therapeutics.

Future research should focus on the following areas:

  • Derivatization: Use 7-(Benzyloxy)quinazolin-4(1H)-one as a core to synthesize libraries of derivatives, particularly by adding substituents at the 2- and 3-positions, to optimize kinase selectivity and overall potency.

  • Target Deconvolution: For novel, highly active compounds, employ biochemical and proteomic approaches to confirm their molecular targets and identify any potential off-target effects.

  • In Vivo Evaluation: Advance lead compounds into preclinical animal models to assess their pharmacokinetic properties, in vivo efficacy, and safety profiles.

  • Combination Therapies: Explore the synergistic potential of novel quinazolinone derivatives with existing chemotherapeutic agents or immunotherapies to overcome drug resistance.

By leveraging the foundational knowledge of the quinazolinone scaffold and applying the rigorous experimental methodologies outlined in this guide, researchers can effectively unlock the therapeutic potential of 7-(Benzyloxy)quinazolin-4(1H)-one and its future derivatives.

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  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Authorea. [Link]

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  • Design and Synthesis of New Quinazolinone Derivatives Conjugated with Chalcone or Pyridazine Moieties: Anticancer Activities and Apoptotic Induction. (2022). Journal of Biomolecular Structure and Dynamics. [Link]

  • New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. (2025). ResearchGate. [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022). MDPI. [Link]

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  • Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. (2020). VNU Journal of Science: Medical and Pharmaceutical Sciences. [Link]

  • Exploring Epidermal Growth Factor Receptor (EGFR) Inhibitor Features: The Role of Fused Dioxygenated Rings on the Quinazoline Scaffold. (2020). Journal of Medicinal Chemistry. [Link]

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  • Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. (2023). Pharmaceuticals. [Link]

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Foundational

The Strategic Role of 7-(Benzyloxy)quinazolin-4(1H)-one in Modern Drug Discovery: A Technical Guide

For the discerning researcher in medicinal chemistry and drug development, the selection of a core scaffold is a decision of paramount importance. The quinazolinone framework stands out as a "privileged structure," a tes...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in medicinal chemistry and drug development, the selection of a core scaffold is a decision of paramount importance. The quinazolinone framework stands out as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] This guide provides an in-depth technical review of a particularly valuable, yet underexplored, derivative: 7-(benzyloxy)quinazolin-4(1H)-one. We will dissect its synthesis, explore its utility as a strategic intermediate, and illuminate the therapeutic potential of its subsequent derivatives, grounding our discussion in established chemical principles and field-proven insights.

The Quinazolinone Core: A Foundation of Therapeutic Success

The quinazolinone scaffold, a fusion of benzene and pyrimidine rings, is a cornerstone of medicinal chemistry.[3] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. This has led to the development of drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][4] Marketed drugs such as Gefitinib (Iressa) and Erlotinib (Tarceva), both potent EGFR kinase inhibitors for cancer therapy, feature the quinazoline core, underscoring its clinical significance.[1]

The power of the quinazolinone system lies in its synthetic tractability and the profound influence of substituents on its biological function. Structure-activity relationship (SAR) studies have consistently shown that modifications at positions 2, 3, 6, 7, and 8 can dramatically alter the compound's therapeutic profile.[3] It is within this context that 7-(benzyloxy)quinazolin-4(1H)-one emerges as a key player. The benzyloxy group at the 7-position serves a dual purpose: it acts as a protected form of a hydroxyl group, a crucial functional handle for further modification, and its presence influences the molecule's overall electronic and steric properties, predisposing it for certain biological activities.

Synthesis of 7-(Benzyloxy)quinazolin-4(1H)-one: A Step-by-Step Protocol

The synthesis of the quinazolinone core is well-established, with several robust methods available to the synthetic chemist.[5][6] A common and effective strategy for constructing 7-substituted quinazolinones involves a cyclization reaction starting from an appropriately substituted anthranilic acid derivative. The following protocol outlines a reliable pathway to 7-(benzyloxy)quinazolin-4(1H)-one.

Experimental Protocol: Synthesis via Niementowski Reaction Modification

This protocol adapts the classical Niementowski reaction, which involves the condensation of anthranilic acid with formamide.[7]

Step 1: Synthesis of 2-Amino-4-(benzyloxy)benzoic Acid

  • Rationale: This initial step introduces the required benzyloxy group at the correct position on the anthranilic acid starting material.

  • Procedure:

    • To a solution of 2-amino-4-hydroxybenzoic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2.5 equivalents).

    • Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.

    • Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.

    • Heat the reaction to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Acidify the aqueous solution with a dilute acid (e.g., 1N HCl) to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to yield 2-amino-4-(benzyloxy)benzoic acid.

Step 2: Cyclization to 7-(Benzyloxy)quinazolin-4(1H)-one

  • Rationale: This is the key cyclization step. Heating the substituted anthranilic acid with formamide provides the necessary atoms to form the pyrimidine ring of the quinazolinone.

  • Procedure:

    • Combine 2-amino-4-(benzyloxy)benzoic acid (1 equivalent) with an excess of formamide (e.g., 4-5 equivalents).[7]

    • Heat the mixture in an oil bath at 130-140 °C for 2-3 hours.[7] Water will be evolved during the reaction.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and add ice-water to precipitate the crude product.

    • Filter the solid product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 7-(benzyloxy)quinazolin-4(1H)-one.[8]

Workflow Diagram: Synthesis of 7-(Benzyloxy)quinazolin-4(1H)-one

Synthesis_Workflow Start 2-Amino-4-hydroxybenzoic Acid Reagent1 Benzyl Bromide, K2CO3, DMF Intermediate 2-Amino-4-(benzyloxy)benzoic Acid Reagent1->Intermediate Step 1: Benzylation Reagent2 Formamide, Heat (130-140°C) Product 7-(Benzyloxy)quinazolin-4(1H)-one Reagent2->Product Step 2: Cyclization Purification Recrystallization Product->Purification Workup FinalProduct Pure Product Purification->FinalProduct

Caption: Synthetic pathway to 7-(benzyloxy)quinazolin-4(1H)-one.

A Versatile Intermediate for Novel Drug Candidates

The true value of 7-(benzyloxy)quinazolin-4(1H)-one lies in its potential as a versatile synthetic intermediate.[9] The benzyl group serves as an excellent protecting group for the 7-hydroxyl functionality. This allows for selective chemical modifications at other positions of the quinazolinone core, primarily at the N1, N3, and C2 positions, before deprotection of the 7-OH group.

Key Transformation Strategies:
  • N-Alkylation/Arylation: The nitrogen atoms of the quinazolinone ring can be functionalized to introduce a wide variety of substituents, influencing solubility, cell permeability, and target engagement.

  • C2 Position Modification: The C2 position can be elaborated starting from a suitable precursor, such as a 2-thioxo or 2-chloro derivative, allowing for the introduction of diverse side chains.

  • Debenzylation: The final step often involves the removal of the benzyl protecting group, typically via catalytic hydrogenation (e.g., H₂, Pd/C), to unmask the 7-hydroxyl group. This hydroxyl group can then act as a hydrogen bond donor, which is often critical for binding to kinase hinges or other protein targets.

Logical Flow of Derivatization

Derivatization_Flow Core 7-(Benzyloxy)quinazolin-4(1H)-one Mod1 Modification at N1, N3, or C2 positions Core->Mod1 Intermediate Functionalized Intermediate Mod1->Intermediate Deprotection Debenzylation (e.g., H₂, Pd/C) Intermediate->Deprotection Final 7-Hydroxy-Quinazolinone Derivative (Active Compound) Deprotection->Final Target Biological Target (e.g., Kinase, Enzyme) Final->Target Binding & Activity

Caption: Strategic derivatization of the core scaffold.

Biological Activities and Therapeutic Potential

Quinazolinone derivatives exhibit a remarkable spectrum of biological activities.[4][10] While specific data for derivatives of 7-(benzyloxy)quinazolin-4(1H)-one are embedded within broader studies, we can infer their potential from closely related analogues. The 7-position substitution is particularly relevant for anticancer and anti-inflammatory applications.[9]

Anticancer Activity

Many quinazolinone-based anticancer agents function as kinase inhibitors. The 7-substituent often plays a role in modulating the potency and selectivity of these inhibitors. For instance, derivatives of 7-benzyloxy-6-methoxy-3H-quinazolin-4-one have been explored for their anti-cancer properties, highlighting the importance of substitution patterns in this region of the molecule.[9]

Anti-inflammatory Activity

Chronic inflammation is implicated in a host of diseases.[11] Quinazolinone derivatives have shown promise as anti-inflammatory agents, often by inhibiting key signaling molecules in inflammatory pathways.[2] The development of novel quinazolinones as inhibitors of mitogen-activated protein kinases (MAPKs), which are crucial mediators of inflammation, is an active area of research.[11]

Antimicrobial Activity

The emergence of drug-resistant bacteria necessitates the discovery of new antimicrobial agents. The quinazolinone scaffold is a promising starting point, with numerous derivatives showing potent activity against various bacterial and fungal strains.[1][12]

Quantitative Data Summary

The following table summarizes the biological activities of representative quinazolinone derivatives, illustrating the therapeutic potential of this class of compounds.

Compound ClassTarget/ActivityPotency (IC₅₀ / MIC)Reference
2,3-Disubstituted QuinazolinonesAnticancer (EGFR Kinase)Low µM to nM range[10]
4(3H)-Quinazolinone DerivativesAntibacterial (S. aureus)Effective at <200 µg/mL[13]
Pyrazolo[1,5-a]quinazolinesAnti-inflammatory (JNK3)Micromolar binding affinity[11]
3-Aryl-2-thioxo-quinazolinonesAntimitotic (Eg5 Inhibition)Potent cell cycle arrest[14]

Mechanism of Action: Targeting Cellular Signaling

To illustrate a common mechanism, let's consider the inhibition of the Epidermal Growth Factor Receptor (EGFR), a well-validated target for anticancer quinazolinones.

EGFR Signaling Pathway and Inhibition

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation Quin 7-OH-Quinazolinone Derivative Quin->EGFR Blocks ATP Binding Site ATP ATP ATP->EGFR Phosphate Source Ras Ras/Raf/MEK/ERK Pathway P->Ras PI3K PI3K/Akt Pathway P->PI3K Proliferation Cell Proliferation, Survival, Angiogenesis Ras->Proliferation PI3K->Proliferation

Caption: Inhibition of EGFR signaling by a quinazolinone derivative.

In this mechanism, the quinazolinone derivative competes with ATP for binding to the kinase domain of EGFR. The 7-hydroxyl group, unmasked from the benzyloxy precursor, often forms a key hydrogen bond with the hinge region of the kinase, anchoring the inhibitor in the active site and preventing the phosphorylation events that drive downstream signaling pathways responsible for cell growth and survival.

Conclusion and Future Perspectives

7-(Benzyloxy)quinazolin-4(1H)-one is more than just another heterocyclic compound; it is a strategic building block poised for the development of next-generation therapeutics. Its synthesis is straightforward, and its chemical nature as a protected precursor for 7-hydroxy-quinazolinones makes it an invaluable tool for medicinal chemists. By leveraging this scaffold, researchers can systematically explore structure-activity relationships and design novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The broad biological potential of the quinazolinone core, from oncology to infectious diseases, ensures that derivatives of 7-(benzyloxy)quinazolin-4(1H)-one will continue to be a fertile ground for drug discovery and development for years to come.

References

  • An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

  • Synthesis of Quinazolin-4(1H)-ones via Amination and Annulation of Amidines and Benzamides. (n.d.). Retrieved January 26, 2026, from [Link]

  • Al-Suwaidan, I. A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 24(1), 6. Retrieved January 26, 2026, from [Link]

  • Abdelkhalek, A. S., & Abdul-Malik, M. A. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. Retrieved January 26, 2026, from [Link]

  • 7-Methoxyquinazolin-4(1H)-one in Organic Synthesis: A Chemist's Perspective. (2026, January 24). Retrieved January 26, 2026, from [Link]

  • Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. (2025, May 11). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

  • Al-Salama, H., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 979. Retrieved January 26, 2026, from [Link]

  • Stępnicki, P., et al. (2021). Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. Pharmaceuticals, 14(11), 1163. Retrieved January 26, 2026, from [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2022). Molecules. Retrieved January 26, 2026, from [Link]

  • Kavitha, K., et al. (2018). A review on quinazolinone and its derivatives with diverse biological activities. World Journal of Pharmacy and Pharmaceutical Sciences, 7(4), 639-649. Retrieved January 26, 2026, from [Link]

  • Quinazoline derivatives, process for their preparation, their use as antimitotics and pharmaceutical compositions comprising said derivatives. (n.d.). Google Patents.
  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. (n.d.). Generis Publishing. Retrieved January 26, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Note: Comprehensive 13C NMR Analysis of 7-(benzyloxy)quinazolin-4(1H)-one for Structural Verification

Abstract: This application note provides a detailed guide for the structural elucidation of 7-(benzyloxy)quinazolin-4(1H)-one, a key intermediate in pharmaceutical synthesis, using Carbon-13 Nuclear Magnetic Resonance (1...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a detailed guide for the structural elucidation of 7-(benzyloxy)quinazolin-4(1H)-one, a key intermediate in pharmaceutical synthesis, using Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. We present a complete workflow, from sample preparation to spectral interpretation, including advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT). While experimental data for this specific molecule is not widely published, we offer a robust, predicted 13C NMR chemical shift assignment based on established principles of NMR theory and comparative analysis with structurally related analogs. This guide is intended for researchers, scientists, and drug development professionals seeking to unambiguously confirm the structure and purity of quinazolinone-based compounds.

Introduction: The Significance of Quinazolinones in Medicinal Chemistry

Quinazolinone derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, have made them a focal point in drug discovery and development.[1][2] The precise substitution pattern on the quinazolinone ring is critical to its therapeutic efficacy and mechanism of action.

7-(benzyloxy)quinazolin-4(1H)-one is a vital synthetic intermediate, often used to introduce functionality at the 7-position of the quinazolinone core. Accurate structural verification of such intermediates is paramount to ensure the integrity of the final active pharmaceutical ingredient. 13C NMR spectroscopy is an indispensable tool for this purpose, providing a unique fingerprint of the carbon skeleton of a molecule. Each carbon atom in a distinct chemical environment gives rise to a specific signal, allowing for the comprehensive structural mapping of the molecule.[3]

This document outlines the theoretical and practical considerations for acquiring and interpreting the 13C NMR spectrum of 7-(benzyloxy)quinazolin-4(1H)-one.

Principles of 13C NMR Spectroscopy for Structural Elucidation

Carbon-13 NMR spectroscopy observes the magnetic properties of the ¹³C isotope. The chemical shift (δ), reported in parts per million (ppm), of each carbon nucleus is highly sensitive to its local electronic environment. Electronegative atoms (like oxygen and nitrogen) deshield adjacent carbons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups will cause an upfield shift.[4]

For a complex molecule like 7-(benzyloxy)quinazolin-4(1H)-one, a standard broadband-decoupled 13C NMR spectrum will show a single peak for each unique carbon atom. To further differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons, advanced pulse sequences like DEPT are employed.[5][6]

  • DEPT-90: Only CH signals are observed.

  • DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons are not observed in either DEPT experiment.[6]

By combining the information from the standard 13C NMR and DEPT experiments, a complete assignment of all carbon signals can be achieved.

Experimental Protocol: Acquiring High-Quality 13C NMR Data

This section details a robust protocol for the preparation and analysis of a 7-(benzyloxy)quinazolin-4(1H)-one sample for 13C NMR spectroscopy.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.

Materials:

  • 7-(benzyloxy)quinazolin-4(1H)-one (50-100 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃), 0.7 mL

  • 5 mm NMR tube of good quality

  • Pasteur pipette and glass wool

  • Vortex mixer

Procedure:

  • Weighing the Sample: Accurately weigh approximately 50-100 mg of the compound. A higher concentration is generally better for the less sensitive 13C nucleus.[7]

  • Dissolution: Transfer the sample to a small, clean vial. Add approximately 0.7 mL of a suitable deuterated solvent. DMSO-d₆ is often a good choice for quinazolinone derivatives due to its excellent solvating power.

  • Homogenization: Thoroughly mix the sample using a vortex mixer until the solute is completely dissolved.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[8]

  • Labeling: Clearly label the NMR tube with the sample identification.

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Sample (50-100 mg) dissolve 2. Dissolve in Deuterated Solvent (0.7 mL) weigh->dissolve mix 3. Vortex to Homogenize dissolve->mix filter 4. Filter into NMR Tube mix->filter

Caption: Workflow for NMR sample preparation.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

Parameter1D ¹³C{¹H} SpectrumDEPT-135
Spectrometer Frequency 100 MHz100 MHz
Solvent DMSO-d₆DMSO-d₆
Pulse Program zgpg30dept135
Acquisition Time 1.0 - 2.0 s1.0 - 2.0 s
Relaxation Delay (d1) 2.0 s2.0 s
Number of Scans (ns) 1024 or more (adjust for S/N)256 or more
Spectral Width (sw) 200-220 ppm200-220 ppm
Temperature 298 K298 K

Spectral Interpretation and Predicted Chemical Shifts

The following is a predicted assignment of the 13C NMR signals for 7-(benzyloxy)quinazolin-4(1H)-one, based on established chemical shift principles and comparison with the known isomer, 3-(benzyloxy)quinazolin-4(3H)-one.[9] The numbering scheme for the carbon atoms is provided in the diagram below.

G cluster_structure 7-(benzyloxy)quinazolin-4(1H)-one Structure mol c2 C2 c4 C4 c4a C4a c5 C5 c6 C6 c7 C7 c8 C8 c8a C8a c1_prime C1' c2_prime C2' c3_prime C3' c4_prime C4' c5_prime C5' c6_prime C6' c7_prime C7'

Caption: Numbering scheme for 7-(benzyloxy)quinazolin-4(1H)-one. (Note: This is a simplified representation for labeling purposes).

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
Carbon AtomPredicted δ (ppm)DEPT-135Justification
C4~165.0-Carbonyl carbon, highly deshielded by the adjacent electronegative oxygen and nitrogen atoms.[10]
C7~162.0-Aromatic carbon directly attached to the benzyloxy group's oxygen, leading to significant deshielding.
C8a~148.0-Quaternary carbon in the pyrimidine ring, adjacent to a nitrogen atom.
C2~145.0CH (+)Imine-like carbon (N=C-N), deshielded by two nitrogen atoms.
C1'~136.5-Quaternary aromatic carbon of the benzyl group.
C6~127.0CH (+)Aromatic CH in the benzene ring.
C2'/C6'~128.5CH (+)Ortho carbons of the benzyl group.
C3'/C5'~128.0CH (+)Meta carbons of the benzyl group.
C4'~127.5CH (+)Para carbon of the benzyl group.
C5~116.0CH (+)Aromatic CH ortho to the carbonyl group.
C4a~115.5-Quaternary carbon at the ring junction.
C8~105.0CH (+)Aromatic CH ortho to the oxygen-substituted C7, shielded by the electron-donating effect of the oxygen.
-CH₂-~70.0CH₂ (-)Methylene carbon of the benzyl group, deshielded by the adjacent oxygen.

Advanced Structural Verification with 2D NMR

For unequivocal assignment, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

  • HSQC: Correlates each carbon atom with its directly attached proton(s). This would definitively link the methylene carbon at ~70.0 ppm to its corresponding benzylic protons.

  • HMBC: Shows correlations between carbons and protons that are two or three bonds away. For instance, the benzylic protons should show a correlation to C7, confirming the position of the benzyloxy group.[9]

G cluster_verification NMR Verification Strategy C13 1D ¹³C Spectrum (All Carbons) DEPT135 DEPT-135 (CH, CH₃ +, CH₂ -) C13->DEPT135 Identify Carbon Types HSQC 2D HSQC (¹J C-H Correlations) DEPT135->HSQC Assign Protonated Carbons HMBC 2D HMBC (²⁻³J C-H Correlations) HSQC->HMBC Establish Connectivity Structure Unambiguous Structure HMBC->Structure Confirm Final Structure

Caption: A logical workflow for structural elucidation using multiple NMR experiments.

Conclusion

The structural integrity of 7-(benzyloxy)quinazolin-4(1H)-one can be confidently established through a systematic 13C NMR analysis. By employing a combination of standard 1D 13C NMR, DEPT, and 2D correlation spectroscopy, a complete and unambiguous assignment of all carbon signals can be achieved. The predicted chemical shifts provided in this note serve as a reliable guide for researchers in interpreting their experimental data. This rigorous analytical approach ensures the quality and identity of this crucial building block in the synthesis of novel therapeutic agents.

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  • University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Sample preparation. Retrieved from [Link]

Sources

Application

The Versatile Scaffold: 7-(Benzyloxy)quinazolin-4(1H)-one in Modern Drug Discovery

Introduction: The Quinazolinone Core and its Privileged Status in Medicinal Chemistry The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazolinone Core and its Privileged Status in Medicinal Chemistry

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] This heterocyclic system, composed of a benzene ring fused to a pyrimidine ring, is a common feature in numerous natural products, alkaloids, and, most notably, a growing number of blockbuster synthetic drugs.[1] The stability of the quinazolinone core, coupled with its amenability to diverse chemical modifications, makes it an ideal starting point for the development of novel therapeutics.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][3]

Within this important class of compounds, 7-(benzyloxy)quinazolin-4(1H)-one stands out as a particularly valuable scaffold. The benzyloxy group at the 7-position serves a dual purpose: it acts as a crucial pharmacophoric element for interaction with specific biological targets and provides a versatile handle for further chemical elaboration. This application note will provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, applications, and biological evaluation of derivatives based on the 7-(benzyloxy)quinazolin-4(1H)-one scaffold, with a particular focus on its role in the discovery of kinase inhibitors for cancer therapy.

Synthetic Pathways to 7-(Benzyloxy)quinazolin-4(1H)-one and its Analogs

The construction of the 7-(benzyloxy)quinazolin-4(1H)-one core can be achieved through several established synthetic routes. A common and effective strategy involves the cyclization of a suitably substituted anthranilic acid derivative. The following protocol is adapted from methodologies used in the synthesis of related quinazolinone-based kinase inhibitors.[4]

Protocol 1: Synthesis of 7-(Benzyloxy)quinazolin-4(1H)-one

This protocol outlines a two-step process starting from 2-amino-4-hydroxybenzoic acid.

Step 1: Benzylation of 2-amino-4-hydroxybenzoic acid

  • Reaction Setup: To a solution of 2-amino-4-hydroxybenzoic acid (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (2-3 equivalents).

  • Addition of Benzylating Agent: While stirring at room temperature, add benzyl bromide or benzyl chloride (1.1-1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The product, 2-amino-4-(benzyloxy)benzoic acid, will precipitate out. Filter the solid, wash with water, and dry under vacuum.

Step 2: Cyclization to form 7-(Benzyloxy)quinazolin-4(1H)-one

  • Reaction Setup: Suspend the 2-amino-4-(benzyloxy)benzoic acid (1 equivalent) in formamide (used in excess as both reactant and solvent).

  • Cyclization: Heat the mixture to 150-160 °C for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Isolation and Purification: Upon completion, cool the reaction mixture and pour it into water. The crude 7-(benzyloxy)quinazolin-4(1H)-one will precipitate. Collect the solid by filtration, wash thoroughly with water to remove residual formamide, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.[4]

Application in Drug Discovery: A Scaffold for Potent Kinase Inhibitors

The 7-(benzyloxy)quinazolin-4(1H)-one scaffold is a key building block in the synthesis of numerous potent and selective kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[5] The substitution pattern at the 6 and 7-positions of the quinazolinone ring is particularly crucial for activity against receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[2]

Many FDA-approved tyrosine kinase inhibitors, including gefitinib, erlotinib, lapatinib, and vandetanib, feature the quinazoline or quinazolinone core.[4][6][7] The synthesis of Vandetanib, for example, utilizes a closely related intermediate, methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate, which is cyclized to form the corresponding quinazolinone.[4] This highlights the industrial relevance and proven utility of the 7-benzyloxy substituted quinazolinone scaffold in the development of clinically successful drugs.

The benzyloxy group at the 7-position can be debenzylated to reveal a hydroxyl group, which can then be further functionalized to introduce various side chains designed to optimize potency, selectivity, and pharmacokinetic properties. This strategic functionalization allows for the exploration of the chemical space around the core scaffold to identify lead compounds with improved therapeutic profiles.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have revealed that electron-donating groups at the 6 and 7-positions of the quinazoline ring generally enhance the inhibitory activity against EGFR.[2] The 7-alkoxy group, often introduced via the 7-hydroxy intermediate derived from 7-(benzyloxy)quinazolin-4(1H)-one, plays a critical role in anchoring the inhibitor within the ATP-binding pocket of the kinase domain.

SAR_Logic Scaffold 7-(Benzyloxy)quinazolin-4(1H)-one Deprotection Deprotection (e.g., Hydrogenolysis) Scaffold->Deprotection Intermediate 7-Hydroxyquinazolin-4(1H)-one Deprotection->Intermediate Functionalization Alkylation/ Functionalization Intermediate->Functionalization Derivatives Library of 7-O-Substituted Quinazolinone Derivatives Functionalization->Derivatives Screening Biological Screening (e.g., Kinase Assays) Derivatives->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Functionalization Informs next round of synthesis Lead_Optimization Lead Optimization SAR->Lead_Optimization Drug_Candidate Drug Candidate Lead_Optimization->Drug_Candidate

Caption: Drug discovery workflow utilizing the 7-(benzyloxy)quinazolin-4(1H)-one scaffold.

Protocols for Biological Evaluation

Once a library of derivatives has been synthesized from the 7-(benzyloxy)quinazolin-4(1H)-one scaffold, a systematic biological evaluation is necessary to identify promising lead compounds. The following are standard protocols for assessing the anticancer and enzyme inhibitory activities of these compounds.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized quinazolinone derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. The final concentration of DMSO should be less than 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a specific kinase, such as EGFR. Commercially available kinase assay kits are often used for this purpose.

Materials:

  • Recombinant human kinase (e.g., EGFR)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Synthesized quinazolinone derivatives (dissolved in DMSO)

  • Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate or a luminescence-based ATP detection reagent)

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase assay buffer, the synthesized compound at various concentrations, the kinase substrate, and the recombinant kinase.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at the optimal temperature (usually 30°C or 37°C) for a specified period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This may involve measuring the amount of phosphorylated substrate or the amount of remaining ATP.

  • Signal Measurement: Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction with no inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Biological_Evaluation_Workflow Start Synthesized Quinazolinone Derivatives Library Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) Start->Cytotoxicity Kinase_Inhibition In Vitro Kinase Inhibition Assay Start->Kinase_Inhibition Potent_Compounds Identify Potent Cytotoxic Compounds Cytotoxicity->Potent_Compounds Selective_Inhibitors Identify Potent and Selective Kinase Inhibitors Kinase_Inhibition->Selective_Inhibitors Lead_Selection Lead Compound Selection Potent_Compounds->Lead_Selection Selective_Inhibitors->Lead_Selection Further_Studies Further Preclinical Studies (e.g., in vivo models) Lead_Selection->Further_Studies

Sources

Technical Notes & Optimization

Troubleshooting

how to dissolve 7-(benzyloxy)quinazolin-4(1H)-one for biological assays

Welcome to the technical support guide for 7-(benzyloxy)quinazolin-4(1H)-one. This document provides field-proven insights and troubleshooting protocols for researchers, scientists, and drug development professionals. Ou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 7-(benzyloxy)quinazolin-4(1H)-one. This document provides field-proven insights and troubleshooting protocols for researchers, scientists, and drug development professionals. Our goal is to help you overcome common solubility challenges to ensure the accuracy and reproducibility of your biological assays. Quinazolinone scaffolds are a cornerstone in medicinal chemistry, but their hydrophobic nature frequently presents dissolution hurdles.[1][2] This guide explains the causality behind our recommended procedures, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental chemical properties of 7-(benzyloxy)quinazolin-4(1H)-one that I should be aware of?

Understanding the basic physicochemical properties of a compound is the first step in designing a successful experimental protocol. 7-(benzyloxy)quinazolin-4(1H)-one is a derivative of the quinazolinone heterocyclic system, a privileged scaffold in drug discovery known for a wide range of biological activities.[3][4] However, the introduction of lipophilic groups, such as the benzyloxy moiety, often leads to poor aqueous solubility, which is a primary concern for biological testing.[5][6][7]

Table 1: Physicochemical Properties of 7-(benzyloxy)quinazolin-4(1H)-one

PropertyValueSource
CAS Number 193002-14-1[8]
Molecular Formula C₁₅H₁₂N₂O₂[8]
Molecular Weight 252.27 g/mol [8]
Appearance Typically a white to off-white powder[9]
Storage Store sealed in a dry place. Check supplier data sheet for recommended temperature (e.g., Room Temp or 0-8°C).[8][9]

The presence of basic nitrogen atoms in the quinazolinone core means its solubility can be pH-dependent, a factor that can sometimes be exploited but must be handled with care to avoid compromising assay integrity.[10]

Q2: What is the best primary solvent for preparing a high-concentration stock solution of 7-(benzyloxy)quinazolin-4(1H)-one?

For initial stock solution preparation, anhydrous Dimethyl Sulfoxide (DMSO) is the industry-standard and highly recommended solvent.

Causality and Rationale: DMSO is a powerful, polar aprotic solvent with an exceptional ability to dissolve a wide array of poorly water-soluble organic compounds used in high-throughput screening (HTS) and other biological assays.[11][12] Its utility is well-documented for quinazolinone derivatives and other heterocyclic compounds.[13][14] Using a high-purity, anhydrous grade of DMSO is critical, as water content can significantly lower the achievable concentration and create inconsistencies.[10] While the compound is soluble in DMSO, its solubility in the final aqueous culture media is the critical parameter that often causes problems.[15]

Q3: My compound won't fully dissolve in DMSO, or it precipitates out of the stock solution upon storage. What should I do?

This is a common issue related to either reaching the solubility limit in DMSO or temperature-dependent solubility effects.

Protocol 1: Standard Protocol for Preparing a DMSO Stock Solution

This protocol is designed to be a self-validating system to ensure complete dissolution.

  • Pre-Assay Calculation: Determine the highest final concentration you will need in your biological assay. Prepare a stock solution that is 1000x to 10,000x more concentrated to keep the final DMSO concentration in the assay low (typically ≤0.5%).

  • Accurate Weighing: Accurately weigh the powdered 7-(benzyloxy)quinazolin-4(1H)-one in a sterile, appropriate vial (e.g., amber glass).

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the vial.

  • Initial Dissolution: Vortex the vial vigorously for 1-2 minutes.

  • Assisted Dissolution (If Necessary): If solid particles remain, use one or both of the following methods:

    • Gentle Warming: Place the vial in a 37°C water bath for 5-10 minutes. This increases the kinetic energy of the system, helping to overcome the compound's crystal lattice energy.[10]

    • Ultrasonication: Place the vial in a sonicator bath for 5-10 minutes. The high-frequency sound waves create micro-agitations in the solvent, effectively breaking apart compound aggregates and accelerating dissolution.[16]

  • Visual Confirmation: After assistance, vortex again and hold the vial up to a light source. The solution should be completely clear with no visible particulates.

  • Storage and Handling:

    • Precipitation on Storage: Compounds can precipitate from DMSO when stored at low temperatures (-20°C).[10] If this occurs, it is essential to bring the vial to room temperature and repeat the warming/vortexing steps to ensure the compound is fully redissolved before making any dilutions. Failure to do so is a major source of experimental error.

    • Aliquoting: Store the stock solution in single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.[17][18]

G cluster_prep Stock Solution Preparation cluster_assist Assisted Dissolution weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex1 3. Vortex Vigorously add_dmso->vortex1 check 4. Visually Inspect vortex1->check assist Warm (37°C) & Sonicate check->assist No complete 5. Solution is Clear check->complete Yes vortex2 Vortex Again assist->vortex2 vortex2->check store 6. Store Aliquots (-20°C or RT) complete->store

Caption: Workflow for preparing a stock solution.

Troubleshooting Guide: Precipitation in Aqueous Media

The most frequent and frustrating problem is compound precipitation upon dilution of the DMSO stock into your aqueous assay buffer or cell culture medium. This phenomenon, often called "solvent shock," occurs because the compound's solubility is drastically lower in the aqueous environment than in DMSO.[19]

Q4: How can I prevent my compound from precipitating in the final assay plate?

Preventing precipitation is key to generating reliable dose-response curves. Below is a systematic troubleshooting approach.

G start Precipitate Observed in Assay Medium q1 Is the final concentration essential? start->q1 sol1 Lower the Final Test Concentration q1->sol1 No q2 Can you increase the final DMSO %? q1->q2 Yes a1_yes Yes a1_no No q4 Still Precipitating? sol1->q4 sol2 Increase final DMSO to 0.5% (or max tolerated). Adjust stock concentration. q2->sol2 Yes q3 Optimize Dilution Technique q2->q3 No a2_yes Yes (Validate cell tolerance first!) a2_no No sol2->q4 q3->q4 sol3 1. Make serial dilutions in DMSO. 2. Add final aliquot to vigorously mixing assay medium. sol4 Consider Advanced Formulation: - Co-solvents (PEG, Tween) - Cyclodextrins (Requires significant validation) q4->sol4 Yes

Caption: Troubleshooting flowchart for precipitation.

Table 2: Troubleshooting Matrix for Assay Precipitation

Problem / ObservationProbable CauseRecommended Solution(s)
Immediate, heavy precipitate upon adding stock to media. Solvent Shock & Grossly Exceeding Aqueous Solubility: The compound rapidly crashes out of solution when the solvent environment abruptly changes from 100% DMSO to >99% aqueous.[19]1. Lower Final Concentration: This is the simplest fix. Determine the highest concentration that remains soluble. 2. Optimize Dilution Technique: Add the small aliquot of DMSO stock into the assay medium while the plate is vortexing or while actively pipetting up and down. This rapid dispersion avoids localized high concentrations. 3. Perform Serial Dilutions in DMSO: Instead of serially diluting in aqueous buffer (where the compound is poorly soluble), perform serial dilutions in 100% DMSO first. Then, add the final, small aliquot from each DMSO dilution directly to the assay wells. This is a highly effective technique.[12]
Slight turbidity or fine precipitate observed under a microscope. Nearing the Limit of Aqueous Solubility: The compound is forming micro-precipitates that may not be obvious to the naked eye but will lead to inconsistent, non-reproducible results.1. Increase Final DMSO Concentration (with caution): Most cell lines tolerate up to 0.5% DMSO, but this must be validated with a vehicle control. A slight increase in the co-solvent percentage can sometimes keep the compound in solution.[15] 2. Visual Inspection: Always visually inspect assay plates for precipitation before and after incubation.[10]
Precipitate forms over time during incubation (e.g., 24-72 hours). 1. Compound Instability: The compound may be degrading over time at 37°C. 2. Interaction with Media Components: The compound may bind to proteins in fetal bovine serum (FBS) or interact with salts in the medium, forming insoluble complexes.[19] 3. pH Shift: Cellular metabolism can alter the pH of the medium, which in turn can affect the solubility of a pH-sensitive compound.[19]1. Reduce Serum: If possible for your cell type, test with a lower serum concentration or switch to a serum-free medium. 2. Check pH: Monitor the pH of your media over the incubation period. Ensure your medium has a robust buffering system (e.g., HEPES). 3. Consider Advanced Formulations: For critical experiments, using solubility enhancers like SBE-β-CD may be necessary, but requires extensive validation to ensure the vehicle itself does not impact the assay.[13]

References

  • Black, D. S., et al. (2019). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Bioorganic & Medicinal Chemistry, 27(15), 3229-3242. Available from: [Link]

  • Thakur, V. V., et al. (2021). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 64(13), 9038-9057. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2021). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. RSC Advances, 11(30), 18456-18471. Available from: [Link]

  • Inglese, J., et al. (2007). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Assay and Drug Development Technologies, 5(4), 445-452. Available from: [Link]

  • Reddy, T. R., et al. (2020). DMSO as C1 Source under Metal‐ and Oxidant‐free Conditions: NH4SCN‐mediated Synthesis of Quinazolinone and Dihydroquinazolin‐4(1H)‐one Derivatives. ChemistrySelect, 5(4), 1475-1479. Available from: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available from: [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024, April 9). Procell. Retrieved January 26, 2026, from [Link]

  • Hossain, M. M., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports, 11(1), 18788. Available from: [Link]

  • Lipinski, C. A. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review, 13(4), 48-53. Available from: [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2018). ACS Omega, 3(10), 13087-13094. Available from: [Link]

  • Wang, Y., et al. (2019). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. Molecules, 24(18), 3362. Available from: [Link]

  • Biswas, D. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. Retrieved January 26, 2026, from [Link]

  • Drug Solubilization in Simulated Intestinal Fluids vs Lipophilicity: Does Charge Matter? (2021). Molecular Pharmaceutics, 18(1), 305-316. Available from: [Link]

  • Quinazolinone – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 26, 2026, from [Link]

Sources

Optimization

Technical Support Center: 7-(benzyloxy)quinazolin-4(1H)-one

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the proper storage and handling of 7-(benzyloxy)quinazolin-4(1H)-one. Understanding the che...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the proper storage and handling of 7-(benzyloxy)quinazolin-4(1H)-one. Understanding the chemical properties and potential liabilities of this molecule is critical for ensuring experimental reproducibility and success.

Introduction

7-(benzyloxy)quinazolin-4(1H)-one is a heterocyclic compound belonging to the quinazolinone class, a scaffold known for its diverse biological activities.[1][2] The presence of the benzyloxy group introduces specific handling and storage considerations to prevent unwanted debenzylation or other degradation pathways. This document provides a comprehensive overview of best practices, frequently asked questions, and troubleshooting guidance.

Recommended Storage Conditions & Stability Summary

Proper storage is paramount to maintaining the integrity of 7-(benzyloxy)quinazolin-4(1H)-one. The following table summarizes the recommended conditions for the solid compound and its solutions.

FormStorage TemperatureAtmosphereLight ConditionsShelf Life (General Guideline)
Solid (Powder) 0-8 °C (refrigerated)Inert gas (e.g., Argon, Nitrogen) recommended for long-term storageProtect from lightYears, if stored correctly
Solution in DMSO -20°C or -80°CTightly sealed vialProtect from lightShort-term; prone to degradation
Solution in Aqueous Buffers 2-8 °C (short-term)Sterile filteredProtect from lightVery short-term; prone to precipitation and hydrolysis

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing solid 7-(benzyloxy)quinazolin-4(1H)-one?

A1: For long-term storage, it is recommended to store solid 7-(benzyloxy)quinazolin-4(1H)-one in a refrigerator at 0-8 °C . While some quinazolinone derivatives are stable at room temperature, the benzyloxy group can be susceptible to degradation over time, and refrigerated storage minimizes this risk. For very long-term storage (multiple years), consider storage at -20°C.

Q2: Should I be concerned about the light sensitivity of this compound?

A2: Yes. Quinazolinone derivatives have been shown to be photosensitive and can act as photocleaving agents upon exposure to UVB, UVA, and even visible light. To prevent photochemical degradation, always store 7-(benzyloxy)quinazolin-4(1H)-one in an amber vial or a container wrapped in aluminum foil to protect it from light.

Q3: Is an inert atmosphere necessary for storing the solid compound?

A3: While not strictly required for short-term storage, flushing the container with an inert gas like argon or nitrogen is a best practice for long-term storage. This displaces oxygen and moisture, further preventing potential oxidative degradation or hydrolysis.

Q4: My compound won't dissolve in my aqueous assay buffer. What should I do?

A4: Quinazolinone derivatives are frequently characterized by poor aqueous solubility due to their rigid, aromatic structure. The recommended procedure is to first prepare a concentrated stock solution in an anhydrous, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice. Gentle warming (30-40°C) and vortexing can aid dissolution. When preparing your working solution, add the DMSO stock to your aqueous buffer dropwise while stirring to minimize precipitation.

Q5: I've noticed a loss of activity in my compound when stored as a DMSO stock solution, even at -20°C. Why is this happening?

A5: While DMSO is an excellent solvent for initial solubilization, some quinazolinone derivatives can be unstable in it over time. The exact mechanism can vary, but it is advisable to prepare fresh DMSO stock solutions or store them at -80°C for longer-term use (weeks to months). For critical experiments, it is always best to use a freshly prepared stock solution.

Q6: Can I store the compound in acidic or basic solutions?

A6: The quinazolinone ring is generally stable in cold, dilute acidic or alkaline solutions. However, boiling in these solutions can lead to the hydrolysis and opening of the quinazolinone ring system. Therefore, prolonged storage in strong acids or bases, especially at elevated temperatures, should be avoided.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of 7-(benzyloxy)quinazolin-4(1H)-one.

Issue 1: Inconsistent Experimental Results
  • Potential Cause: Degradation of the compound.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature, protected from light, and in a tightly sealed container.

    • Check Solution Age: If using a stock solution, prepare a fresh one from solid material.

    • Analytical Confirmation: If possible, verify the purity of your compound using techniques like HPLC or LC-MS to check for the presence of degradation products. A common degradation product to look for is the debenzylated analog, 7-hydroxyquinazolin-4(1H)-one.

Issue 2: Appearance of an Additional Spot on TLC or Peak in HPLC/LC-MS
  • Potential Cause: Debenzylation.

  • Explanation: The benzyl ether linkage is susceptible to cleavage under various conditions.

    • Acidic Conditions: Strong acidic conditions can catalyze the hydrolysis of the benzyl ether.

    • Reductive Conditions: Trace metals (e.g., from spatulas or reaction vessels) can catalyze hydrogenolysis if a hydrogen source is present.

    • Oxidative Conditions: The benzylic position can be susceptible to oxidation.[3]

  • Troubleshooting Steps:

    • Avoid Strong Acids: Buffer your experimental solutions to a neutral or near-neutral pH.

    • Use High-Purity Solvents: Ensure solvents are free from acidic or metallic impurities.

    • Inert Atmosphere: For sensitive reactions, performing them under an inert atmosphere can prevent oxidative degradation.

Issue 3: Compound Precipitates Out of Solution During an Experiment
  • Potential Cause: Poor aqueous solubility.

  • Troubleshooting Steps:

    • Decrease Final Concentration: If feasible, lower the final concentration of the compound in your aqueous medium.

    • Increase Cosolvent Concentration: Slightly increasing the percentage of DMSO in your final solution (typically not exceeding 0.5-1% to avoid cell toxicity) may help.

    • Use of Surfactants or Cyclodextrins: For in vitro assays, the addition of a small amount of a non-ionic surfactant (e.g., Tween-20) or a solubilizing agent like a cyclodextrin can improve solubility.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Equilibrate the vial of solid 7-(benzyloxy)quinazolin-4(1H)-one to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound in a sterile microcentrifuge tube or vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired molarity (e.g., 10 mM or 20 mM).

  • Vortex the solution until the solid is completely dissolved. Gentle warming (30-40°C) in a water bath can be used if necessary.

  • Store the stock solution at -20°C or -80°C in a tightly sealed, light-protected vial.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered with 7-(benzyloxy)quinazolin-4(1H)-one.

troubleshooting_workflow start Problem Encountered (e.g., Inconsistent Results, Impurity) check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_solution Assess Stock Solution (Age, Solvent, Concentration) start->check_solution analytical_chem Perform Analytical Chemistry (HPLC, LC-MS) check_storage->analytical_chem Storage OK check_solution->analytical_chem Solution Fresh degradation_path Degradation Confirmed analytical_chem->degradation_path Impurity Detected solubility_path Solubility Issue Suspected analytical_chem->solubility_path No Impurity, Precipitation Observed debenzylation Hypothesize Debenzylation (Check for 7-hydroxy metabolite) degradation_path->debenzylation ring_opening Hypothesize Ring Opening (Harsh pH or Temp?) degradation_path->ring_opening optimize_solubility Optimize Solubilization (Cosolvents, Surfactants) solubility_path->optimize_solubility modify_protocol Modify Experimental Protocol (Adjust pH, Inert Atmosphere) debenzylation->modify_protocol ring_opening->modify_protocol end_solubility Proceed with Optimized Protocol optimize_solubility->end_solubility end_degradation Synthesize/Order Fresh Compound modify_protocol->end_degradation

Caption: Troubleshooting workflow for 7-(benzyloxy)quinazolin-4(1H)-one.

References

  • Tokalı, F. S. (2025). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Future Medicinal Chemistry, 17(9), 1071-1091.
  • Al-Omary, F. A., et al. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Iranian journal of pharmaceutical research: IJPR, 13(Suppl), 145.
  • Zulpanov, F. A., Saitkulov, F. E., Elmuradov, B. J., & Arzanov, R. X. (2023). STUDY OF BENZYLATION REACTIONS OF QUINAZOLIN-4-ONE IN THE PRESENCE OF VARIOUS SOLVENTS.
  • Organic Chemistry Portal. Benzyl Ethers. Available at: [Link]

  • Abbas, S. Y. (2017). 4 (3 H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. Int. J. Pharm. Sci. Rev. Res, 42, 37-51.
  • Papagiannouli, F., et al. (2021). one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4 (3H). Photochemistry and photobiology, 97(3), 569-578.
  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.

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Reference Data & Comparative Studies

Validation

A Comparative Benchmarking Guide: Evaluating the Anticancer Potential of 7-(benzyloxy)quinazolin-4(1H)-one

In the landscape of oncology drug discovery, the quinazolinone scaffold has emerged as a privileged structure, forming the core of numerous approved and investigational anticancer agents.[1][2][3] Its versatility allows...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the quinazolinone scaffold has emerged as a privileged structure, forming the core of numerous approved and investigational anticancer agents.[1][2][3] Its versatility allows for diverse substitutions, leading to a wide spectrum of biological activities.[1] This guide provides a comprehensive framework for benchmarking a specific derivative, 7-(benzyloxy)quinazolin-4(1H)-one, against established anticancer drugs. While this compound is recognized as a valuable intermediate in the synthesis of therapeutic agents, its intrinsic anticancer activity warrants systematic investigation.[4] This document is intended for researchers, scientists, and drug development professionals, offering a detailed, technically grounded approach to its evaluation.

Introduction: The Quinazolinone Core in Oncology

The quinazolinone moiety is a bicyclic heterocyclic system that has demonstrated remarkable potential in medicinal chemistry.[5] Derivatives of this scaffold have been successfully developed to target various hallmarks of cancer.[2][6] Notably, they have been engineered as potent inhibitors of key signaling molecules, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), as well as modulators of microtubule dynamics through tubulin polymerization inhibition.[6][7][8] The FDA has approved several quinazoline-based drugs, such as gefitinib and erlotinib, for the treatment of non-small cell lung cancer, underscoring the clinical significance of this chemical class.[6][9]

The subject of this guide, 7-(benzyloxy)quinazolin-4(1H)-one, possesses a key structural feature—a benzyloxy group at the 7-position. Modifications at the C-7 position of the quinazoline ring have been shown to significantly influence anticancer activity and selectivity.[2] This guide will therefore explore a hypothetical benchmarking study of this compound against a panel of known anticancer agents with distinct mechanisms of action.

Proposed Mechanisms of Action and Selection of Benchmark Agents

Based on the extensive literature on quinazolinone derivatives, 7-(benzyloxy)quinazolin-4(1H)-one could plausibly exert its anticancer effects through several mechanisms. The most prominent possibilities include:

  • Kinase Inhibition: The quinazoline core is a well-established ATP-competitive scaffold for various kinases.[6] The benzyloxy moiety could facilitate interactions within the hydrophobic pocket of kinase active sites, such as those of EGFR or VEGFR-2.[8][10]

  • Tubulin Polymerization Inhibition: Several quinazolinone derivatives have been identified as inhibitors of tubulin polymerization, binding to the colchicine site and disrupting microtubule dynamics, which is critical for cell division.[1][7][11]

  • Topoisomerase Inhibition: Some quinazoline-based compounds have been shown to interfere with the function of topoisomerases, enzymes crucial for resolving DNA topological problems during replication and transcription.[12][13]

To comprehensively evaluate the potential of 7-(benzyloxy)quinazolin-4(1H)-one, a panel of well-characterized anticancer agents with corresponding mechanisms of action will be used as benchmarks:

  • Gefitinib: An EGFR tyrosine kinase inhibitor.[6]

  • Vandetanib: A multi-targeted kinase inhibitor, including VEGFR-2.[8]

  • Paclitaxel: A microtubule-stabilizing agent that disrupts tubulin dynamics.

  • Doxorubicin: A topoisomerase II inhibitor and DNA intercalator, known for its broad cytotoxic effects.[12]

Experimental Protocols for Comparative Evaluation

A rigorous in vitro evaluation is the cornerstone of preclinical drug development. The following protocols are designed to provide a multi-faceted assessment of the anticancer properties of 7-(benzyloxy)quinazolin-4(1H)-one.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[14]

Protocol:

  • Cell Seeding: A panel of human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HeLa - cervical adenocarcinoma, and HepG2 - hepatocellular carcinoma) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.[14]

  • Compound Treatment: Cells are treated with serial dilutions of 7-(benzyloxy)quinazolin-4(1H)-one and the benchmark agents (Gefitinib, Vandetanib, Paclitaxel, Doxorubicin) for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values, representing the concentration required for 50% inhibition of cell growth, are calculated.[14]

Apoptosis Induction Analysis (Annexin V-FITC/PI Staining)

Apoptosis, or programmed cell death, is a key mechanism for the elimination of cancer cells by chemotherapeutic agents.[15][16]

Protocol:

  • Cell Treatment: Cancer cells are treated with 7-(benzyloxy)quinazolin-4(1H)-one and benchmark agents at their respective IC50 concentrations for 24 hours.

  • Cell Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

Disruption of the cell cycle is a common mechanism of action for anticancer drugs.[17]

Protocol:

  • Cell Treatment: Cells are treated with the test compounds at their IC50 concentrations for 24 hours.

  • Cell Fixation and Staining: Cells are harvested, fixed in cold 70% ethanol, and stained with a solution containing PI and RNase.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Kinase Inhibition Assay

To investigate the direct inhibitory effect on specific kinases.

Protocol:

  • Assay Principle: A luminescence-based kinase assay (e.g., Kinase-Glo®) is used to measure the amount of ATP remaining in solution following a kinase reaction.

  • Procedure: Recombinant human EGFR and VEGFR-2 kinases are incubated with their respective substrates, ATP, and serial dilutions of 7-(benzyloxy)quinazolin-4(1H)-one or benchmark inhibitors.

  • Luminescence Detection: The Kinase-Glo® reagent is added to terminate the kinase reaction and detect the remaining ATP via a luciferase reaction.

  • Data Analysis: The IC50 values for kinase inhibition are determined.

Tubulin Polymerization Assay

To assess the effect on microtubule formation.[1][7]

Protocol:

  • Assay Principle: The polymerization of purified tubulin into microtubules is monitored by the increase in fluorescence of a reporter dye.

  • Procedure: Tubulin is incubated with GTP and the test compounds in a polymerization buffer.

  • Fluorescence Measurement: The fluorescence is measured over time at 37°C.

  • Data Analysis: The extent and rate of tubulin polymerization in the presence of the test compounds are compared to controls.

Data Presentation and Comparative Analysis

The quantitative data generated from the aforementioned assays should be summarized in clearly structured tables for easy comparison.

Table 1: Comparative Cytotoxicity (IC50, µM) of 7-(benzyloxy)quinazolin-4(1H)-one and Benchmark Agents

CompoundA549 (Lung)MCF-7 (Breast)HeLa (Cervical)HepG2 (Liver)
7-(benzyloxy)quinazolin-4(1H)-oneHypothetical DataHypothetical DataHypothetical DataHypothetical Data
Gefitinib0.0153.55.08.2
Vandetanib0.41.22.53.1
Paclitaxel0.0050.0020.0030.008
Doxorubicin0.050.10.080.2

Table 2: Mechanistic Insights from In Vitro Assays

CompoundApoptosis Induction (% of Apoptotic Cells)Cell Cycle ArrestEGFR Inhibition (IC50, nM)VEGFR-2 Inhibition (IC50, nM)Tubulin Polymerization Inhibition (IC50, µM)
7-(benzyloxy)quinazolin-4(1H)-oneHypothetical DataHypothetical PhaseHypothetical DataHypothetical DataHypothetical Data
GefitinibHighG0/G12-37>10000No Effect
VandetanibHighG0/G150040No Effect
PaclitaxelHighG2/MNo EffectNo Effect0.1
DoxorubicinHighG2/MNo EffectNo EffectNo Effect

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental workflows and biological signaling pathways.

Experimental_Workflow cluster_assays In Vitro Assays cluster_data Data Analysis A Cell Viability (MTT) F IC50 Determination A->F B Apoptosis (Annexin V/PI) G Comparative Analysis B->G C Cell Cycle Analysis C->G D Kinase Inhibition D->F E Tubulin Polymerization E->F F->G

Caption: Experimental workflow for the in vitro benchmarking of 7-(benzyloxy)quinazolin-4(1H)-one.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand EGF Ligand->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Gefitinib / 7-(benzyloxy)quinazolin-4(1H)-one (Hypothetical) Inhibitor->EGFR Inhibits ATP Binding

Caption: Simplified EGFR signaling pathway and the hypothetical point of inhibition by 7-(benzyloxy)quinazolin-4(1H)-one.

Discussion and Future Directions

The hypothetical data presented in the tables would allow for a nuanced interpretation of the anticancer potential of 7-(benzyloxy)quinazolin-4(1H)-one. For instance, if the compound exhibits potent cytotoxicity against the A549 cell line and strong inhibition of EGFR kinase activity, it would suggest a mechanism similar to gefitinib. Conversely, broad-spectrum cytotoxicity coupled with G2/M cell cycle arrest might indicate an effect on microtubule dynamics or DNA integrity.

Should the initial in vitro screening reveal promising activity, further investigations would be warranted. These include:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 7-(benzyloxy)quinazolin-4(1H)-one to optimize potency and selectivity.[1]

  • In Vivo Efficacy Studies: Evaluating the antitumor activity of the compound in animal models of cancer.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity of the compound.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to benchmarking the novel quinazolinone derivative, 7-(benzyloxy)quinazolin-4(1H)-one, against established anticancer agents. By employing a battery of in vitro assays and comparing the results to well-characterized drugs, researchers can gain valuable insights into its potency, mechanism of action, and potential for further development as a therapeutic candidate. The quinazolinone scaffold continues to be a fertile ground for the discovery of new oncology drugs, and a thorough, comparative evaluation is the critical first step in translating a promising molecule from the bench to the bedside.

References

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  • Biomolecules. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]

  • Journal of Medicinal Organic Chemistry. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. [Link]

  • Molecules. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. [Link]

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  • PubMed Central. (2023). Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. [Link]

  • PubMed Central. (n.d.). Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. [Link]

  • ResearchGate. (n.d.). The antiproliferative activities of the seven 2,3-dihydroquinazolin-4(1H). [Link]

  • MDPI. (n.d.). Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). [Link]

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  • MDPI. (n.d.). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. [Link]

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  • SynOpen. (n.d.). Synthesis of Quinazolin-4(1H)-ones via Amination and Annulation of Amidines and Benzamides. [Link]

  • ACS Publications. (2022). Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-(Benzyloxy)quinazolin-4(1H)-one

As researchers and drug development professionals, our work with novel chemical entities like 7-(Benzyloxy)quinazolin-4(1H)-one is foundational to therapeutic innovation. This compound, a member of the quinazolinone clas...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 7-(Benzyloxy)quinazolin-4(1H)-one is foundational to therapeutic innovation. This compound, a member of the quinazolinone class, serves as a critical intermediate in the synthesis of potential drug candidates, particularly in oncology and anti-inflammatory research.[1] However, its potency and particulate nature demand a rigorous and proactive approach to safety. Simply wearing personal protective equipment (PPE) is not enough; understanding why each piece is necessary and how to use it correctly forms the bedrock of a secure laboratory environment.

This guide moves beyond a simple checklist. It provides a comprehensive operational plan, grounded in established safety protocols, to ensure your protection and the integrity of your research when handling this and similar powdered active pharmaceutical ingredients (APIs).

Hazard Assessment: The "Why" Behind the "What"

The primary risks associated with powdered compounds like this are:

  • Inhalation: Fine powders can easily become airborne, posing a significant respiratory hazard.[2] Even minute quantities of potent APIs can have serious health effects if inhaled.[2][3]

  • Dermal Contact: Absorption through the skin is a major route of exposure for many hazardous drugs.[4] Compounds of this class can cause skin and eye irritation.[5][6]

  • Ingestion: Accidental ingestion via hand-to-mouth contact is a preventable but serious risk.[4] The parent compound, quinazolin-4(1H)-one, is classified as harmful if swallowed.[5][7]

  • Ocular Exposure: Direct contact with the eyes can cause serious irritation or damage.[5][6]

Therefore, our PPE strategy is designed as a multi-layered defense system to mitigate these specific routes of exposure.

Core PPE Requirements: Your First Line of Defense

For all routine procedures involving 7-(Benzyloxy)quinazolin-4(1H)-one, such as weighing, transfers, and solution preparation, the following PPE is mandatory. All handling of powdered forms should occur within a certified chemical fume hood or a biological safety cabinet (BSC) to minimize airborne particulates.[8][9]

PPE ComponentSpecificationRationale & Best Practices
Eye/Face Protection Chemical splash goggles conforming to EN 166 or NIOSH standards. A full-face shield should be worn over goggles during splash-risk procedures.[7][10]Protects against splashes and airborne particulates.[6] Standard safety glasses do not provide an adequate seal and are insufficient.[10]
Hand Protection Double-gloving with powder-free, disposable nitrile gloves tested to ASTM D6978 standard (for chemotherapy drugs).[4][10]Provides a robust barrier against dermal absorption. Double-gloving minimizes contamination risk during doffing. Powder-free gloves prevent aerosolization of the API.[4] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[4][10]
Protective Clothing Disposable, low-lint, long-sleeved gown that closes in the back, with tight-fitting elastic or knit cuffs.[10]Prevents contamination of personal clothing and skin. The back closure and tight cuffs create a more effective barrier.[10] Gowns should not be worn outside the designated handling area.[10]
Foot Protection Closed-toe, chemically resistant safety footwear. Shoe covers may be required depending on facility protocols.[11]Protects against spills and ensures a clean environment.[11]

Enhanced Precautions & Special Scenarios

Certain operations increase the risk of exposure and necessitate an escalation in PPE.

  • Handling Large Quantities or Generating Dust: When working with significant amounts of the powder or if the procedure is likely to generate substantial dust (e.g., milling, bulk transfers), respiratory protection is crucial. A NIOSH-approved N95 or higher-rated respirator is recommended.[6][10]

  • Spill Cleanup: In the event of a spill, access must be restricted. Personnel involved in the cleanup must wear the full PPE ensemble described above, including respiratory protection. A spill kit specifically for hazardous drugs must be readily available.[12]

Operational Plan: A Step-by-Step Protocol

Adherence to a strict, systematic workflow is as critical as the PPE itself. This protocol ensures that the protective barriers you establish are not compromised.

4.1. Preparation & Donning PPE

  • Designate Area: Cordon off and label a specific area for handling, preferably within a chemical fume hood.[13]

  • Assemble Materials: Gather all necessary chemicals, solvents, and equipment before starting.

  • Inspect PPE: Check all PPE for defects (e.g., tears in gloves, cracks in goggles).

  • Hand Hygiene: Wash hands thoroughly with soap and water.[12]

  • Donning Sequence: Put on PPE in the following order: shoe covers, inner gloves, gown, head/hair cover, face mask, goggles/face shield, and finally, outer gloves pulled over the gown cuffs.[4]

4.2. Handling & Disposal

  • Weighing & Transfer: Handle the solid compound carefully to minimize dust generation.[13] Use appropriate tools like spatulas.

  • Container Management: Keep all containers holding the compound sealed and clearly labeled when not in active use.[13]

  • Waste Segregation: All disposable items that come into contact with the chemical (gloves, gowns, pipette tips, etc.) are considered hazardous waste.[14] They must be disposed of in a designated, sealed, and clearly labeled hazardous waste container.[9][14][15] Do not mix with regular trash.

  • Liquid Waste: Solutions containing the compound must be collected in a compatible, sealed hazardous waste container.[15] Pay attention to chemical compatibility to avoid dangerous reactions in the waste container.[15]

4.3. Doffing PPE & Decontamination The removal of PPE is a critical step where cross-contamination can easily occur. The guiding principle is "dirty-to-dirty, clean-to-clean."

  • Designated Area: Remove PPE in a designated doffing area.

  • Outer Gloves: Remove the outer pair of gloves first.

  • Gown & Shoe Covers: Remove the gown and shoe covers, turning them inward as you roll them off.

  • Face/Eye Protection: Remove the face shield/goggles and mask.

  • Inner Gloves: Remove the inner pair of gloves.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[5]

Workflow for PPE Donning and Doffing

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Hand Hygiene don2 2. Inner Gloves don1->don2 don3 3. Gown don2->don3 don4 4. Mask/Respirator don3->don4 don5 5. Goggles/Face Shield don4->don5 don6 6. Outer Gloves (over cuffs) don5->don6 doff1 1. Outer Gloves doff2 2. Gown doff1->doff2 doff3 3. Goggles/Face Shield doff2->doff3 doff4 4. Mask/Respirator doff3->doff4 doff5 5. Inner Gloves doff4->doff5 doff6 6. Hand Hygiene doff5->doff6

Caption: Sequential workflow for correctly donning and doffing PPE.

Emergency Procedures

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[5]

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5]

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Call a poison control center or seek immediate medical attention.[5][6]

Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[16]

By integrating these principles and procedures into your daily laboratory operations, you build a resilient culture of safety. This not only protects you and your colleagues but also ensures the continued integrity and success of your vital research.

References

  • HP Inc. Safety Data Sheet.[Link]

  • NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.[Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace.[Link]

  • Procter & Gamble. Safety Data Sheet.[Link]

  • ASHP. Personal Protective Equipment.[Link]

  • BFM Fitting. A Comprehensive Guide to Safe Powder Handling.[Link]

  • GMP Journal. (2023). Safe Handling of Highly Potent Substances.[Link]

  • Labcompare. (2020). Hazardous-Drug API Powder Safety.[Link]

  • PubChem. 4(1H)-Quinazolinone.[Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.[Link]

  • Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients.[Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories.[Link]

  • ILC Dover. Pharmaceutical Powder Handling 101: Safety, Compliance & Containment.[Link]

  • SCION Instruments. Good Laboratory Practices: Waste Disposal.[Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Waste.[Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories.[Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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